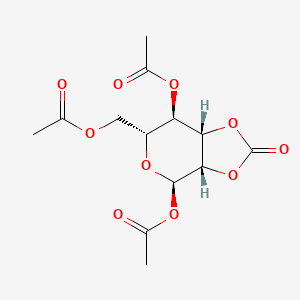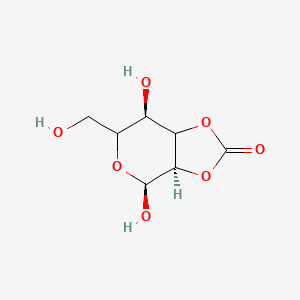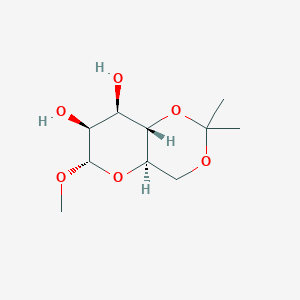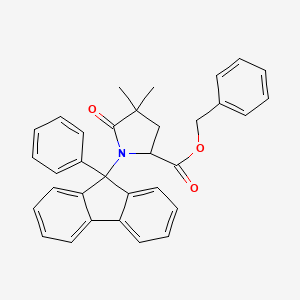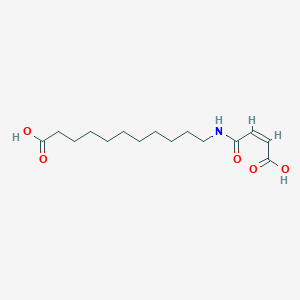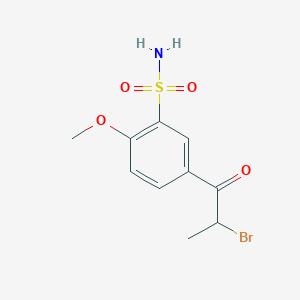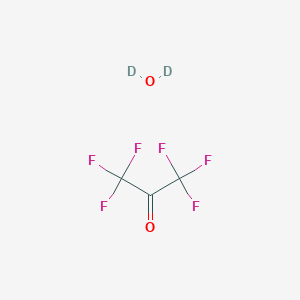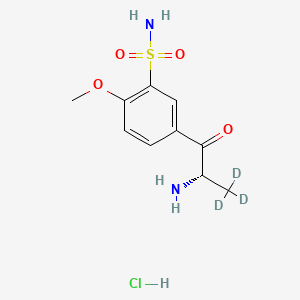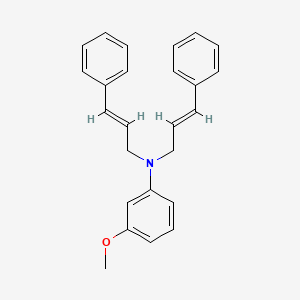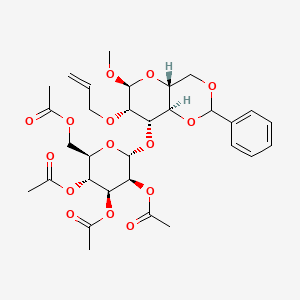
2',3'-O-异丙叉基-5-氯尿苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-O-Isopropylidene-5-chlorouridine is a chemical compound with the molecular formula C12H15ClN2O6 and a molecular weight of 318.71. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position of the uracil ring is substituted with a chlorine atom .
科学研究应用
2’,3’-O-Isopropylidene-5-chlorouridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the production of nucleoside-based pharmaceuticals.
作用机制
Target of Action
It is often the case that such compounds target specific enzymes or receptors in the body, altering their function and leading to a therapeutic effect .
Mode of Action
It is known that such compounds typically interact with their targets by binding to them, thereby modifying their activity .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Such compounds typically exert their effects at the molecular and cellular level, leading to changes in cellular function or signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-Isopropylidene-5-chlorouridine typically involves the protection of uridine with an isopropylidene group followed by chlorination at the 5 position. The reaction conditions often include the use of acetone for the protection step and a chlorinating agent such as thionyl chloride or phosphorus oxychloride for the chlorination step .
Industrial Production Methods
Industrial production methods for 2’,3’-O-Isopropylidene-5-chlorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2’,3’-O-Isopropylidene-5-chlorouridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5 position can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the isopropylidene group.
Major Products Formed
Substitution Reactions: The major products are derivatives of 2’,3’-O-Isopropylidene-5-chlorouridine with different substituents at the 5 position.
Deprotection Reactions: The major product is 5-chlorouridine.
相似化合物的比较
Similar Compounds
5-Chlorouridine: Lacks the isopropylidene protection at the 2’ and 3’ positions.
2’,3’-O-Isopropylidene-uridine: Lacks the chlorine substitution at the 5 position.
5-Bromouridine: Similar structure but with a bromine atom instead of chlorine at the 5 position.
Uniqueness
2’,3’-O-Isopropylidene-5-chlorouridine is unique due to the combination of the isopropylidene protection and the chlorine substitution, which confer specific chemical properties and biological activities that are distinct from its analogs .
属性
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJIGLBUSHTJI-FDDDBJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
